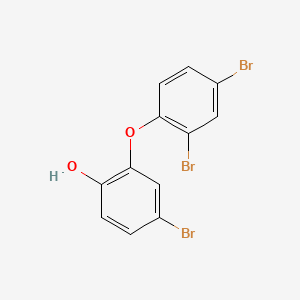

4-bromo-2-(2,4-dibromophenoxy)-Phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H7Br3O2 |

|---|---|

Molecular Weight |

422.89 g/mol |

IUPAC Name |

4-bromo-2-(2,4-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |

InChI Key |

IJILTEHAPUZZFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)O |

Origin of Product |

United States |

Biosynthetic and Environmental Formation Pathways of 4 Bromo 2 2,4 Dibromophenoxy Phenol and Analogues

Enzymatic Biosynthesis in Marine Organisms

A conserved biosynthetic gene cluster, the bmp locus, found in numerous marine γ-proteobacteria, is responsible for the production of OH-PBDEs and related polybrominated compounds. acs.orgnih.gov This pathway involves a sequence of three key enzymatic reactions. nih.govnih.gov

Role of Chorismate Lyase (e.g., Bmp6) in Precursor Synthesis

The biosynthesis of bromophenol-based marine natural products begins with a primary metabolite, chorismic acid. acs.org The enzyme Chorismate Lyase, specifically Bmp6 in the bmp pathway, catalyzes the conversion of chorismate into 4-hydroxybenzoic acid (4-HBA). acs.orgnih.gov This reaction serves as the initial step, providing the foundational phenolic precursor for subsequent bromination. nih.gov

Flavin-Dependent Halogenase (e.g., Bmp5) Mediated Bromophenol Formation

Following the synthesis of 4-HBA, the flavoenzyme Bmp5, a flavin-dependent halogenase, acts on this precursor. acs.org Bmp5 is a unique single-component enzyme that does not require a separate flavin reductase. nih.govrsc.org It catalyzes a two-step decarboxylative-bromination reaction. nih.govrsc.org In the first step, bromination occurs at the 3-position of 4-hydroxybenzoate. nih.gov This is followed by a subsequent decarboxylative bromination, which results in the principal product, 2,4-dibromophenol (B41371). acs.orgnih.gov This transformation is a novel mechanism among halogenating enzymes. nih.gov

Table 1: Bmp5 Catalyzed Reaction

| Substrate | Enzyme | Reaction Type | Key Product |

|---|---|---|---|

| 4-hydroxybenzoic acid (4-HBA) | Bmp5 (Flavin-Dependent Halogenase) | Decarboxylative Bromination | 2,4-dibromophenol |

Cytochrome P450 Coupling Enzyme (e.g., Bmp7) Involvement in OH-PBDE and Biphenyl Ether Generation

The final step in the biosynthesis of 4-bromo-2-(2,4-dibromophenoxy)-phenol and its analogues is catalyzed by the Cytochrome P450 coupling enzyme, Bmp7. acs.org This enzyme facilitates the dimerization of bromophenol molecules, such as 2,4-dibromophenol, through the formation of ether (C-O) and carbon-carbon (C-C) linkages. acs.orgresearchgate.net This coupling reaction generates a diverse suite of polybrominated compounds, including various OH-PBDEs and polybrominated biphenyls. nih.govresearchgate.net The specific products formed depend on the coupling partners and the positions of the linkages created by Bmp7. nih.govresearchgate.net For instance, Bmp7 can dimerize two molecules of 2,4-dibromophenol to produce several OH-PBDE isomers and biphenyls. researchgate.net

Table 2: Products of Bmp7-Mediated Coupling of 2,4-dibromophenol

| Product Type | Specific Compounds Generated | Bond Type |

|---|---|---|

| Polybrominated Biphenyls | Isomers of dibromobiphenyl | C-C Linkage |

| Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | Isomers including this compound | Ether (C-O) Linkage |

Abiotic Environmental Formation Mechanisms

In addition to enzymatic synthesis, this compound and similar compounds can be formed in the environment through abiotic chemical processes, particularly from simpler bromophenol precursors.

Condensation Reactions from Bromophenols via Brominated Phenoxyphenol Intermediates

Bromophenoxy radicals are recognized as key intermediates in the formation of polybrominated compounds. nih.gov These reactive species can be generated from the oxidation of bromophenols. Once formed, these radicals can undergo condensation or coupling reactions with other phenol (B47542) or phenoxy radical molecules to form more complex structures like OH-PBDEs. nih.gov

Polymerization Products during Aqueous Chlorination of Bromophenols

The chlorination of water and wastewater, a common disinfection practice, can lead to the formation of various disinfection byproducts. nih.govumich.edu When bromophenols are present in the water being treated, aqueous chlorination can induce polymerization and coupling reactions. nih.govsci-hub.se Studies on the chlorination of 2,4-dibromophenol have shown that electrophilic substitution and single-electron transfer reactions are the main mechanisms involved. nih.gov These reactions lead to the formation of dimer products, including various isomers of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.govsci-hub.se The concentration of chlorine-substituted products is often higher than that of the dimer products, indicating that electrophilic substitution is the predominant reaction pathway. nih.gov

Table 3: Identified Product Classes from Aqueous Chlorination of 2,4-dibromophenol

| Reaction Pathway | Product Classes |

|---|---|

| Electrophilic Substitution | Chlorine-substituted bromophenols |

| Single-Electron Transfer / Coupling | Hydroxylated polybrominated diphenyl ethers (OH-PBDEs) |

| Single-Electron Transfer / Coupling | Hydroxylated polybrominated biphenyls (OH-PBBs) |

Chemical Synthesis and Derivatization Strategies for 4 Bromo 2 2,4 Dibromophenoxy Phenol and Analogues

Laboratory-Scale Synthetic Methodologies for Polybrominated Diphenyl Ethers

The construction of the diphenyl ether linkage is a critical step in the synthesis of PBDEs like 4-bromo-2-(2,4-dibromophenoxy)-phenol. A primary method employed in the laboratory is the Ullmann condensation, a copper-catalyzed reaction that forms an ether bond between an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org

Ullmann Condensation:

This reaction involves the coupling of a brominated phenol with a brominated aryl halide in the presence of a copper catalyst. wikipedia.org For the synthesis of the target compound, this could involve the reaction of 2,4-dibromophenol (B41371) with a suitably substituted bromophenol. The traditional Ullmann reaction often requires high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, modern advancements have led to the development of milder reaction conditions using soluble copper catalysts. wikipedia.orgmdpi.com

The general mechanism involves a copper(I) species that reacts with the aryl halide. organic-chemistry.org For instance, the synthesis of a PBDE involves the reaction of a copper(I) alkoxide with an aryl halide, resulting in the desired aryl ether and a copper(I) halide. wikipedia.org

Key Precursors and Reactions:

The synthesis of hydroxylated PBDEs (OH-PBDEs), such as the subject compound, often begins with the regioselective bromination of phenol derivatives. For example, phenol can be dibrominated at the 2 and 4 positions to yield 2,4-dibromophenol, a key precursor. google.comorgsyn.org Further bromination can be controlled to achieve the desired substitution pattern.

Another approach involves the oxidative coupling of simpler bromophenols. tandfonline.comfigshare.com For example, studies have shown that 2,4-dibromophenol (2,4-DBP) can be converted to hydroxylated PBDEs through oxidative processes. acs.orgnih.gov These reactions can be catalyzed by enzymes like bromoperoxidase or mediated by oxidizing agents such as manganese dioxide. acs.orgnih.gov The coupling of bromophenoxy radicals is believed to be the key mechanism in these transformations. tandfonline.comnih.gov

Below is an interactive table summarizing common precursors for PBDE synthesis:

Interactive Data Table: Precursors in PBDE Synthesis| Precursor Compound | Role in Synthesis |

|---|---|

| Phenol | Starting material for bromination to create bromophenols. google.comorgsyn.org |

| 4-Bromophenol | A common building block and precursor. cdhfinechemical.com |

| 2,4-Dibromophenol | Key intermediate formed by dibromination of phenol. google.com |

Semisynthetic Approaches Utilizing Natural Polyhalogenated Diphenyl Ether Scaffolds

Nature, particularly the marine environment, is a rich source of complex polyhalogenated diphenyl ethers. acs.orgnih.gov Marine sponges, for instance, produce a diverse array of these compounds, which often possess interesting biological activities. unimelb.edu.auresearchgate.netfz-juelich.de These naturally occurring PBDEs can serve as advanced scaffolds for semisynthesis, providing a complex core structure that would be challenging to assemble through total synthesis.

One notable example is the isolation of 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol from the sponge Lamellodysidea sp. unimelb.edu.au This compound, which is structurally related to this compound, has been used as a starting point for generating a library of new molecules. unimelb.edu.au The presence of a reactive phenol group on the natural product scaffold allows for targeted chemical modifications. unimelb.edu.au

The general strategy involves:

Isolation and Purification: The desired natural PBDE is extracted from its biological source (e.g., marine sponge) and purified.

Chemical Modification: The isolated compound is then subjected to chemical reactions to modify its structure. The phenolic hydroxyl group is a common target for such modifications. unimelb.edu.au

This approach leverages the chemical complexity provided by nature to more efficiently access novel analogues that can be screened for various biological activities.

Targeted Derivatization for Analogue Library Generation (e.g., Ether Analogues)

Once a core PBDE scaffold like this compound is synthesized or isolated, it can be further modified to create a library of analogues. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

A primary point for derivatization in hydroxylated PBDEs is the phenolic hydroxyl group. nih.gov This group can be readily converted into an ether, ester, or other functional groups. For instance, the generation of ether analogues has been successfully demonstrated using a natural polyhalogenated diphenyl ether scaffold. unimelb.edu.au

Example Derivatization Reaction:

Starting with a hydroxylated PBDE (Ar-OH), a common reaction to form an ether analogue is Williamson ether synthesis. This involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (R-X), yielding the desired ether (Ar-O-R).

The following interactive table outlines the generation of an ether analogue library from a natural PBDE scaffold, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol. unimelb.edu.au

Interactive Data Table: Semisynthetic Ether Analogue Library Generation

| Starting Scaffold | Reagent | Resulting Analogue Type |

|---|---|---|

| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Alkyl Halides (e.g., Benzyl bromide) | Benzyl Ether Analogues |

| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Substituted Benzyl Halides | Halogenated Benzyl Ether Analogues |

| 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol | Other Alkyl Halides | Various Alkyl Ether Analogues |

This targeted derivatization allows for the systematic modification of the parent compound's properties, such as its lipophilicity, steric profile, and hydrogen bonding capacity, which can in turn influence its biological activity. unimelb.edu.aunih.gov

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 4 Bromo 2 2,4 Dibromophenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 4-bromo-2-(2,4-dibromophenoxy)-phenol, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern on the two aromatic rings.

In the absence of specific spectral data for this compound, the expected NMR data can be inferred from related compounds like 2,4-dibromophenol (B41371). beilstein-journals.org The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons. The chemical shifts and coupling constants would be influenced by the positions of the bromine atoms and the hydroxyl and ether linkages. The proton on the phenol (B47542) ring would likely appear as a singlet, while the other protons would exhibit doublet or doublet of doublets splitting patterns depending on their neighboring protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. Carbons bonded to bromine would be expected to show signals at lower field compared to unsubstituted carbons, while carbons attached to the oxygen of the hydroxyl and ether groups would appear at a higher field. Data from related compounds such as 2-bromo-4-methylphenol (B149215) and 2,4-dibromophenol can provide reference points for the expected chemical shifts. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Bromophenols

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 2-Bromo-4-methylphenol beilstein-journals.org | CDCl₃ | 7.27 (s, 1H), 7.01 (d, J=8.25 Hz, 1H), 6.90 (d, J=8.24 Hz, 1H), 5.37 (s, 1H), 2.27 (s, 1H) | 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19 |

Mass Spectrometry (MS) Techniques (e.g., LC-TOF-MS, MS/MS Fragmentation) for Product Characterization and Detection

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry techniques such as Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) would be invaluable.

LC-TOF-MS combines the separation capabilities of liquid chromatography with the high mass accuracy of a TOF analyzer, enabling the precise determination of the molecular formula of the target compound and its metabolites or degradation products in complex mixtures. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, facilitating its identification.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of polybrominated diphenyl ethers is known to be dependent on the bromine substitution pattern. nih.gov Common fragmentation pathways for hydroxylated PBDEs include the cleavage of the ether bond and the loss of bromine atoms. nih.gov The study of these fragmentation patterns can help to distinguish between different isomers. For instance, full ortho substitution with bromine can promote C-O bond cleavage. nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Expected Information | Key Features |

|---|---|---|

| LC-TOF-MS | High-resolution mass of the molecular ion | - Accurate mass measurement for elemental composition determination.- Characteristic isotopic pattern due to the presence of three bromine atoms. |

| MS/MS | Fragmentation pattern of the molecular ion | - Cleavage of the ether linkage.- Sequential loss of bromine atoms (Br) or hydrogen bromide (HBr).- Formation of brominated phenoxy and brominated phenol fragment ions. |

X-ray Crystallography for Absolute Stereochemistry and Structural Verification

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For this compound, obtaining a single crystal of suitable quality would allow for its complete structural verification.

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. This data is then used to construct an electron density map of the molecule, from which the positions of the atoms can be determined. A trial structure can often be arrived at using the "heavy atom" method, where the positions of the electron-dense bromine atoms are first identified. bath.ac.uk The structure is then refined to achieve a satisfactory solution. bath.ac.uk The analysis would confirm the connectivity of the atoms and the substitution pattern on the aromatic rings, providing definitive proof of the compound's identity.

Chromatographic Separation Techniques for Isolation and Purification in Complex Matrices

The isolation and purification of this compound from complex environmental or biological matrices is a critical step prior to its structural elucidation and quantification. Various chromatographic techniques are employed for this purpose, with the choice of method depending on the complexity of the sample and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of brominated phenols. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly effective. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a compound like this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid for better peak shape and MS compatibility, would be a suitable starting point. sielc.com

Solid-phase extraction (SPE) is a common sample preparation technique used to extract and pre-concentrate brominated phenols from aqueous samples prior to chromatographic analysis. researchgate.net This technique helps to remove interfering matrix components and improve the sensitivity of the subsequent analysis.

Structure Activity Relationship Sar Studies of Brominated Phenoxyphenols

Influence of Bromine Substitution Patterns on Biological Activity and Selectivity

The position and number of bromine atoms on the phenoxyphenol scaffold are critical determinants of biological activity and selectivity. The substitution pattern of halogens can significantly impact the antimicrobial properties of these compounds. For instance, in related halogenated scaffolds, the location of the halogen functionality is very important for anti-Staphylococcal activity.

The arrangement of bromine atoms influences the molecule's electronic and lipophilic properties, which in turn affects its interaction with biological targets. Variations in the bromine substitution pattern can lead to differences in the compound's ability to penetrate cell membranes and bind to specific enzymes or receptors. This highlights the importance of precise bromine placement in developing targeted therapeutic agents.

Impact of Hydroxyl and Methoxyl Group Positions on Bioactivity Profiles

The presence and position of hydroxyl (-OH) and methoxyl (-OCH3) groups on the phenolic rings are significant for the bioactivity of phenoxyphenols. Phenolic hydroxyl groups are often key to the antioxidant activity of these compounds. nih.gov The number and location of these hydroxyl groups on the benzene (B151609) ring directly influence their antioxidant properties. researchgate.net Generally, a higher number of phenolic hydroxyl groups correlates with increased antioxidant activity. researchgate.net

Importance of the Number of Bromine Atoms and Phenol (B47542) Functional Groups for Specific Activities

This suggests a synergistic effect where the bromine atoms contribute to the compound's potency, possibly by enhancing its lipophilicity and ability to disrupt cell membranes, while the phenolic hydroxyl groups are crucial for interacting with specific biological targets. The combination of these features is what often defines the specific bioactivity of a particular brominated phenoxyphenol.

The following table illustrates the impact of the number of bromine atoms and phenol groups on the bioactivity of selected brominated diphenyl ethers.

| Compound | Number of Bromine Atoms | Number of Phenol Groups | Antibacterial Activity (S. aureus) | Cytotoxicity (HEK293T) |

| 1 | 6 | 2 | Active | Not specified |

| 16 | 4 | 2 | Active | Significant |

This data is based on studies of related polybrominated diphenyl ethers and is presented to illustrate the principle. mdpi.comresearchgate.net

Computational Approaches in SAR Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Charges)

Computational methods are increasingly used to understand and predict the SAR of brominated phenoxyphenols. nih.gov Techniques such as the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – can provide insights into the reactivity and electronic properties of these molecules. mdpi.comresearchgate.net

The energy and distribution of HOMO and LUMO can help explain the observed biological activities. mdpi.com For example, the location of HOMO and LUMO in different regions of a molecule has been correlated with potent antibacterial activity. mdpi.com Furthermore, the analysis of electrostatic charges can help in understanding how these molecules interact with their biological targets. mdpi.comresearchgate.net These computational approaches allow for a more rational design of new compounds with improved activity and selectivity. nih.gov

Environmental Fate and Transformation Dynamics of 4 Bromo 2 2,4 Dibromophenoxy Phenol and Pbdes

Persistence and Environmental Stability of Hydroxylated PBDEs

Hydroxylated PBDEs are known to persist in the environment, a characteristic inherited from their parent PBDE compounds. researchgate.net Their chemical structure, featuring a stable diphenyl ether bond and multiple bromine atoms, contributes to their resistance to degradation. The persistence of these compounds allows for their long-range transport and accumulation in various environmental matrices. nih.gov

The stability of OH-PBDEs can be influenced by their specific chemical structure, including the number and position of bromine atoms and the location of the hydroxyl group. Generally, lower brominated congeners are considered more persistent in the atmosphere and can be transported over long distances. researchgate.net

Table 1: Predicted Environmental Fate Parameters for a Structural Isomer, 3-Bromo-2-(4-bromophenoxy)phenol

| Parameter | Value | Unit |

| Fish Biotransformation Half-Life | 0.120 | days |

| Ready Biodegradability | 0.00 | Binary (0/1) |

| Soil Adsorption Coefficient (Koc) | 7.24e+4 | L/kg |

| Biodegradation Half-Life | 15.1 | days |

| Bioconcentration Factor | 331 | L/kg |

| Atmospheric Hydroxylation Rate | 8.51e-11 | cm³/molecule·sec |

Note: This data is for a structural isomer and is provided for comparative purposes due to the lack of specific data for 4-bromo-2-(2,4-dibromophenoxy)-phenol.. researchgate.net

Biotransformation Processes (e.g., Debromination in Biological Systems)

Biological systems play a crucial role in the transformation of OH-PBDEs. One of the key biotransformation processes is debromination, the removal of bromine atoms from the molecule. This process can be mediated by microorganisms in anaerobic environments such as sediments. nih.govnih.gov Reductive debromination, where a bromine atom is replaced by a hydrogen atom, is a significant pathway for the breakdown of higher brominated PBDEs to lower brominated, and potentially more toxic, congeners. nih.gov

Studies have shown that anaerobic bacteria can debrominate PBDEs, with a preference for the removal of meta- and para- positioned bromine atoms. nih.gov For instance, the degradation of pentabrominated OH-PBDEs in Baltic Sea sediment was observed to proceed via reductive debromination, leading to the formation of various tetrabrominated congeners. nih.gov The rate of debromination can be influenced by factors such as the congener structure and the specific microbial communities present. nih.gov

Besides debromination, other biotransformation pathways for OH-PBDEs include hydroxylation and the formation of methoxylated derivatives (MeO-PBDEs). doaj.org The metabolism of BDE-47 in earthworms, for example, can lead to the formation of both debrominated and methoxylated products. doaj.org

Abiotic Degradation Pathways (e.g., Photolytic Degradation of Higher Brominated Congeners to Lower Ones)

Abiotic processes, particularly photolysis, are significant degradation pathways for PBDEs and their hydroxylated derivatives in the environment. nih.govresearchgate.net Photolytic degradation involves the breakdown of these compounds by sunlight. This process often leads to reductive debromination, where higher brominated congeners are transformed into lower brominated ones. nih.govresearchgate.net

The rate and products of photolysis are dependent on various factors, including the solvent or matrix in which the compound is present, the presence of other substances like humic acids, and the wavelength of light. nih.gov For instance, the photodegradation of nonabrominated diphenyl ethers in various solvents under natural sunlight resulted in the formation of octa- and heptabrominated PBDEs.

Hydroxylated PBDEs have been found to be more susceptible to photolysis in aqueous solutions compared to their non-hydroxylated counterparts. nih.gov The presence of reactive oxygen species, such as singlet oxygen and hydroxyl radicals, can also contribute to the indirect photolysis of lower-brominated diphenyl ethers in water. nih.govnih.gov

Distribution in Environmental Compartments (e.g., Soil, Sediment, Organic Matrices)

Due to their lipophilic (fat-loving) and hydrophobic (water-repelling) nature, PBDEs and their hydroxylated metabolites have a high affinity for organic matter and tend to accumulate in soil and sediment. nih.gov These environmental compartments act as significant sinks and long-term sources of these contaminants. nih.gov

The distribution of these compounds is widespread, with detections in various environmental matrices across the globe. For example, OH-PBDEs have been found in marine sediments from the Arctic to the Antarctic. mdpi.com The concentrations can vary significantly depending on the proximity to sources of contamination.

Table 2: Concentrations of ΣOH-PBDEs in Marine Sediments from Different Locations

| Location | Concentration Range (pg/g dry weight) |

| Liaodong Bay, China | 3.2 - 116 |

| East China Sea | 11.4 - 129.1 |

| Southern Yellow Sea | 58.9 - 402.5 |

| Arctic | Median: 296 |

| Antarctic | 2850 |

Source: Adapted from a 2018 review on hydroxylated and methoxylated brominated diphenyl ethers in marine environments.. mdpi.com

The partitioning behavior of these compounds between water and solid phases is a key factor in their environmental distribution. The high soil adsorption coefficient (Koc) of compounds like the structural isomer 3-bromo-2-(2,4-dibromophenoxy)phenol suggests strong binding to soil and sediment particles, limiting their mobility in the aqueous phase. researchgate.net

Theoretical and Computational Chemistry Approaches in Pbde Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation (e.g., Chlorination)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating reaction mechanisms. researchgate.netnih.gov While specific DFT studies on the chlorination of 4-bromo-2-(2,4-dibromophenoxy)-phenol are not extensively documented in publicly available literature, the principles of DFT can be applied to predict the likely pathways and energetics of such a reaction.

In the broader context of halogenated aromatic compounds, DFT calculations are instrumental in understanding their thermal decomposition and the formation of toxic byproducts like polybrominated/polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs). researchgate.net For a compound like this compound, DFT could be employed to model the reaction coordinates, identify transition states, and calculate the activation energies for various chlorination pathways. This could involve electrophilic aromatic substitution on one of the phenyl rings, where the hydroxyl and ether groups would act as activating and directing groups, influencing the regioselectivity of the chlorination.

Computational studies on other PBDEs have successfully used DFT to probe their atmospheric photooxidation mechanisms, for instance, by reaction with hydroxyl (•OH) radicals. nih.gov These studies calculate the potential energy surfaces for different reaction pathways, such as addition to the aromatic ring or abstraction of a hydrogen atom, to determine the most favorable reaction channels. nih.gov A similar approach could theoretically be applied to model the chlorination of this compound, providing valuable insights into its environmental fate and potential for transformation into other halogenated compounds.

In Silico Prediction of Spectroscopic Properties (e.g., Theoretical ¹³C NMR Chemical Shifts)

Computational methods, particularly DFT, are also widely used for the in silico prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The accurate prediction of ¹³C NMR spectra can be invaluable for the identification and structural elucidation of complex molecules like this compound, especially when authentic standards are unavailable.

The predicted chemical shifts would be influenced by the electronic environment of each carbon atom. For instance, carbons bonded to bromine atoms would experience a significant downfield shift due to the electronegativity and heavy atom effect of bromine. The carbon atoms attached to the hydroxyl and ether oxygen atoms would also have distinct chemical shifts. The table below illustrates a hypothetical comparison between theoretical and experimental ¹³C NMR chemical shifts for a related, simpler compound, 4-bromophenol, to demonstrate the potential accuracy of such predictions.

| Carbon Atom Position | Theoretical ¹³C NMR Chemical Shift (ppm) | Experimental ¹³C NMR Chemical Shift (ppm) |

| C1 (C-OH) | 155.0 | 155.2 |

| C2/C6 | 118.0 | 117.8 |

| C3/C5 | 133.0 | 132.6 |

| C4 (C-Br) | 115.0 | 115.5 |

Note: The theoretical values are illustrative and depend on the level of theory and basis set used in the calculation. Experimental data is sourced from publicly available spectral databases for 4-bromophenol.

By applying similar computational protocols to this compound, a complete theoretical ¹³C NMR spectrum could be generated, aiding in its potential identification in environmental or biological samples.

Molecular Modeling for Understanding Biological Interactions and Supporting SAR Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling is crucial for understanding its potential interactions with biological macromolecules, such as proteins and receptors, and for supporting Structure-Activity Relationship (SAR) studies. mdpi.com

SAR studies aim to correlate the chemical structure of a compound with its biological activity. By computationally modeling the three-dimensional structure of this compound and its physicochemical properties (e.g., molecular shape, electronic properties, lipophilicity), researchers can predict its potential to interact with specific biological targets. For instance, many halogenated phenolic compounds are known to interact with nuclear receptors or transport proteins.

Molecular docking is a key technique in this area. It predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor to form a stable complex. The results of docking simulations can provide insights into the binding affinity and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is vital for assessing the potential biological effects of the compound.

Emerging Research Avenues and Future Perspectives

Elucidation of Novel Bioactivity Profiles and Target Identification

The exploration of novel bioactivities associated with 4-bromo-2-(2,4-dibromophenoxy)-phenol and the identification of its specific molecular targets represent a primary frontier for future research. Structurally similar polybrominated diphenyl ethers (PBDEs) and bromophenols isolated from marine sources, such as sponges and algae, have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.gov These findings suggest that this compound may also possess a unique bioactivity profile worthy of investigation.

Future research should focus on comprehensive screening programs to evaluate the therapeutic potential of this compound against a broad panel of disease targets. High-throughput screening assays can be employed to identify any significant inhibitory or modulatory effects on various enzymes, receptors, and signaling pathways. For instance, given the documented anticancer activities of related compounds, it would be pertinent to investigate the effects of this compound on cancer cell proliferation, apoptosis, and metastasis. researchgate.net

A critical aspect of this research will be the identification of the specific molecular targets through which this compound exerts its biological effects. Advanced techniques such as chemical proteomics, affinity chromatography, and computational docking studies can be utilized to pinpoint protein-ligand interactions. Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and for the potential development of more potent and selective derivatives.

Table 1: Potential Bioactivities for Future Investigation based on Related Compounds

| Bioactivity Class | Potential Research Focus for this compound |

| Antimicrobial | Screening against multidrug-resistant bacterial and fungal strains. |

| Anticancer | Evaluation of cytotoxicity against various cancer cell lines and identification of apoptotic pathways. |

| Antioxidant | Assessment of free radical scavenging activity and protective effects against oxidative stress. |

| Anti-inflammatory | Investigation of inhibitory effects on key inflammatory mediators and enzymes. |

| Enzyme Inhibition | Screening against a panel of therapeutically relevant enzymes (e.g., kinases, proteases). |

Development of Advanced Synthetic Strategies for Complex Congeners

The availability of pure, well-characterized samples of this compound and its complex congeners is a prerequisite for detailed biological and toxicological studies. While general synthetic methods for polybrominated diphenyl ethers exist, the development of advanced, highly selective, and efficient synthetic strategies for producing specific isomers like this compound remains a significant challenge.

Current synthetic approaches often involve the coupling of brominated phenols and their derivatives. Future research should aim to refine these methods to achieve greater control over the regioselectivity of the ether linkage and the bromination pattern. The exploration of novel catalytic systems, such as those based on transition metals, could offer pathways to more efficient and environmentally benign syntheses. Furthermore, the development of stereoselective synthetic routes for chiral congeners, should they exist, would be a noteworthy advancement.

The ability to synthesize a library of structurally diverse congeners of this compound would be invaluable for establishing structure-activity relationships (SAR). By systematically modifying the bromine substitution pattern and other structural features, researchers can identify the key molecular determinants of bioactivity. This knowledge is essential for the rational design of new compounds with enhanced potency and selectivity.

Integrated Methodologies for Environmental Monitoring and Ecological Impact Assessment

Given the persistence of some brominated compounds in the environment, it is imperative to develop integrated methodologies for monitoring the presence of this compound in various environmental matrices and for assessing its potential ecological impact. While methods for the detection of polybrominated diphenyl ethers (PBDEs) in environmental samples are established, these need to be specifically adapted and validated for this compound. researchgate.net

Future research should focus on developing highly sensitive and selective analytical techniques, such as high-resolution gas chromatography-mass spectrometry (HRGC-MS), for the trace-level detection of this compound in water, sediment, and biota. mdpi.com The development of certified reference materials will also be crucial for ensuring the accuracy and comparability of monitoring data across different laboratories.

In parallel with the development of analytical methods, comprehensive ecological impact assessments are needed. This includes studies on the persistence, bioaccumulation potential, and toxicity of this compound in representative aquatic and terrestrial organisms. Ecotoxicological studies should investigate both acute and chronic effects on various trophic levels to determine the potential risks to ecosystem health. Understanding the environmental fate and transport of this compound is also essential for predicting its distribution and potential for long-range environmental transport.

Role of Polybrominated Phenoxyphenols in Marine Chemical Ecology and Interspecies Interactions

Many polybrominated phenoxyphenols are naturally produced by marine organisms, suggesting they play a role in the chemical ecology of their producers. nio.res.in Investigating the natural function of this compound in the marine environment is a fascinating and important area for future research. These compounds may serve as chemical defense agents against predators, pathogens, or competitors.

Future studies could explore the allelopathic effects of this compound, examining its impact on the growth and settlement of other marine organisms, such as bacteria, algae, and invertebrate larvae. Understanding these interactions can provide insights into the structuring of marine communities and the chemical signaling that governs them.

Furthermore, elucidating the biosynthetic pathways of these compounds in marine organisms is a key research objective. Identifying the enzymes and genes responsible for the production of this compound could open up possibilities for biotechnological production of this and related compounds. This knowledge would not only advance our understanding of marine natural product biosynthesis but could also provide sustainable sources of these molecules for further scientific investigation. The ecological function of brominated phenols is not yet fully understood, but some may play a role in chemical defense. nih.gov

Q & A

Q. Basic: What spectroscopic methods are recommended for characterizing 4-bromo-2-(2,4-dibromophenoxy)-phenol?

To confirm the structural integrity and purity of the compound, researchers should employ a combination of Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., phenolic -OH, C-Br stretches) and UV-Vis spectroscopy to study electronic transitions. X-ray diffraction (XRD) can elucidate crystalline structure, while SEM aids in morphological analysis. Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are critical for optimizing geometry and predicting spectroscopic properties .

Q. Basic: What intermediates are involved in synthesizing this compound?

Synthesis typically involves brominated phenol derivatives as precursors. For example:

- 2,4-Dibromophenol serves as a key intermediate for the phenoxy moiety.

- 3,5-Dibromo-2-hydroxybenzene derivatives are used to construct the core structure.

Reaction conditions (e.g., nucleophilic substitution under basic media) and purification via column chromatography are essential for high yields .

Q. Advanced: What mechanisms explain the antibacterial activity of this compound against MRSA biofilms?

The compound disrupts bacterial membranes and inhibits phosphotransferase systems (PTS) . Proteomic studies reveal that resistance in MRSA arises from downregulation of EIIBC components (scrA and mtlA) , reducing compound uptake. It also penetrates biofilms without altering structural integrity, enabling activity against both planktonic and biofilm-incorporated cells .

Q. Advanced: How do resistance mutations in MRSA affect the compound’s efficacy?

Genome sequencing of resistant MRSA mutants shows mutations leading to reduced expression of scrA and mtlA , which are critical for carbohydrate transport. This lowers intracellular accumulation of the compound. Researchers should monitor these mutations using RNA-seq or qPCR to assess resistance evolution .

Q. Basic: What are the reported MIC values against ESKAPE pathogens?

| Pathogen | MIC Range | Reference |

|---|---|---|

| Listeria monocytogenes | 0.1 μg/mL | |

| Clostridioides difficile | 10.0 μg/mL | |

| MRSA (planktonic/biofilm) | 0.1–10 μg/mL | |

| Pseudomonas aeruginosa | 1–10 μg/mL |

Q. Advanced: What methodologies assess its inhibitory effects on viral promoters like HBV?

Luciferase reporter assays in Huh7 cells quantify HBV core promoter activity. Researchers dose cells with the compound and measure IC50 values (e.g., 2.3 μM for HBV inhibition) while performing cytotoxicity assays (e.g., MTT) to ensure selectivity .

Q. Basic: What structural analogs exhibit similar bioactivity?

- 3,4,5-Tribromo-2-(2,4-dibromophenoxy)-phenol : Enhanced antibacterial potency due to additional bromination.

- 6-OH-BDE-47 : A natural analog with comparable activity against gram-negative pathogens .

Q. Advanced: How does proteomic analysis clarify resistance mechanisms?

LC-MS/MS-based proteomics reveals downregulation of PTS transporters (scrA, mtlA) and upregulation of efflux pumps in resistant strains. Researchers should integrate transcriptomic and proteomic workflows to map resistance pathways .

Q. Basic: What cytotoxic effects are observed in human cell lines?

The compound shows moderate cytotoxicity (IC50 > 50 μM in HepG2 and HEK293 cells), making it a promising scaffold for antimicrobials. Cytotoxicity is assessed via ATP-based viability assays .

Q. Advanced: What computational tools predict its non-linear optical properties?

DFT calculations at the B3LYP/6-311+G(d,p) level optimize molecular geometry and predict hyperpolarizability (β), a key metric for non-linear optical applications. These models align with experimental UV-Vis and FTIR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.